Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis-
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-(3-acetamido-4-hydroxyphenyl)acetamide, which accurately describes the structural arrangement of functional groups within the molecule. This nomenclature follows the established convention of identifying the core phenyl ring structure with appropriate positional indicators for the substituent groups. The compound features a benzene ring backbone with hydroxyl functionality at the 4-position relative to one of the acetamide substituents, creating a specific geometric arrangement that influences its chemical properties.
The structural representation of this molecule can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CC(=O)NC1=CC(=C(C=C1)O)NC(=O)C, which provides a linear description of the molecular connectivity. The International Chemical Identifier string offers a more comprehensive structural description: InChI=1S/C10H12N2O3/c1-6(13)11-8-3-4-10(15)9(5-8)12-7(2)14/h3-5,15H,1-2H3,(H,11,13)(H,12,14), enabling precise identification and database searching. These structural representations collectively demonstrate the presence of two acetamide functional groups (-CONH-) attached to a phenylene bridge with an additional hydroxyl group, creating a molecule with multiple sites for potential chemical interactions.
The three-dimensional molecular architecture reveals important spatial relationships between functional groups. The acetamide substituents are positioned at the 1 and 3 positions of the phenyl ring, while the hydroxyl group occupies the 4-position, creating a specific geometric arrangement that affects the molecule's overall conformation and reactivity patterns. This structural arrangement allows for potential intramolecular and intermolecular hydrogen bonding interactions, which significantly influence the compound's physical and chemical properties.
Properties
IUPAC Name |
N-(3-acetamido-4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)11-8-3-4-10(15)9(5-8)12-7(2)14/h3-5,15H,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXMBSGDVCDSSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192106 | |
| Record name | Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38847-62-0 | |
| Record name | Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038847620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of N,N’-(4-hydroxy-1,3-phenylene)diacetamide is Focal Adhesion Kinase (FAK) . FAK is a protein that plays a crucial role in cellular adhesion and spreading processes. It is considered a promising target for the diagnosis and treatment of cancer.
Mode of Action
N,N’-(4-hydroxy-1,3-phenylene)diacetamide interacts with FAK, inhibiting its function.
Biochemical Pathways
The inhibition of FAK affects several biochemical pathways, primarily those involved in cell adhesion and spreading. This can lead to changes in cell morphology and motility, which can influence the progression of diseases such as cancer.
Result of Action
The inhibition of FAK by N,N’-(4-hydroxy-1,3-phenylene)diacetamide can lead to a decrease in cell adhesion and spreading, potentially inhibiting the growth and spread of cancer cells. The compound has shown high to moderate enzyme inhibition values (IC50) ranging from 3.7 to 108.0 nM.
Biochemical Analysis
Biochemical Properties
The molecule “Acetamide, N,N’-(4-hydroxy-1,3-phenylene)bis-” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The coordination between ligands and metals occurs through functional groups. The molecule behaves as a bidentate ligand, interacting through the free electronic pair of the oxygen atom (-OH) group and the nitrogen atom (-NH) group.
Molecular Mechanism
The mechanism of action of “Acetamide, N,N’-(4-hydroxy-1,3-phenylene)bis-” at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The molecule achieves interaction through the free electronic pair of the oxygen atom (-OH) group and the nitrogen atom (-NH) group.
Biological Activity
Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities. The compound's structural characteristics and their implications for biological activity are also discussed.
Structural Characteristics
The compound features a bis-acetamide structure with hydroxyl groups that can participate in hydrogen bonding, potentially enhancing its biological interactions. The presence of the 1,3-phenylene moiety suggests that it may interact with various biological targets, including enzymes and receptors.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the 1,3-phenylene scaffold. For instance, derivatives of 1,3,4-oxadiazole have shown significant cytotoxicity against various cancer cell lines through mechanisms such as enzyme inhibition and interaction with nucleic acids .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| CM-M345 | MCF-7 | 2.1 | Inhibition of MDM2 |
| BP-M345 | NCI-H460 | 0.17 | Growth inhibition |
| Acetamide derivative | HCT116 | TBD | TBD |
The precise GI50 for Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- remains to be established but is expected to be in a similar range based on structural analogs.
2. Antimicrobial Activity
Compounds containing the acetamide group have demonstrated antimicrobial properties. For example, related N-arylpropanamides have been reported to act as antibiotic agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-hydroxyphenethyl)acetamide | E. coli | TBD |
| Acetamide derivatives | S. aureus | TBD |
3. Antioxidant Activity
The antioxidant capacity of acetamides is often evaluated using assays such as the DPPH radical scavenging assay. Studies indicate that structural modifications can enhance antioxidant properties by improving bioavailability and stability .
Table 3: Antioxidant Activity of Acetamide Derivatives
| Compound | IC50 (µM) |
|---|---|
| Flavonoid acetamide derivative | 31.52 - 198.41 |
| Acetamide analogs | TBD |
Case Studies
In one study, researchers synthesized various acetamide derivatives and evaluated their biological activities. The results indicated that modifications to the hydroxyl groups significantly affected both antioxidant and anticancer properties .
Another investigation focused on the interaction between acetamides and specific enzymes implicated in cancer proliferation. The findings suggested that these compounds could serve as lead candidates for developing new therapeutic agents targeting cancer cells .
Scientific Research Applications
Chemical Properties and Structure
Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- has the following chemical characteristics:
- Molecular Formula : C14H14N2O2
- Molecular Weight : 242.27 g/mol
- IUPAC Name : N,N'-(4-hydroxy-1,3-phenylene)bisacetamide
The compound features two acetamide groups linked by a biphenyl structure that includes hydroxyl substituents, which enhance its solubility and reactivity.
Medicinal Chemistry
Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- has shown potential in medicinal chemistry due to its structural similarities to known pharmaceuticals. Its applications include:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the hydroxyl and amide groups can enhance anti-tumor activity.
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, suggesting potential use in treating conditions like arthritis.
Material Science
In material science, Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- is utilized for:
- Polymer Synthesis : It acts as a monomer in the production of polyamides and other polymeric materials. The incorporation of this compound into polymer chains can improve thermal stability and mechanical properties.
Biological Research
The compound's biological applications are diverse:
- Antioxidant Activity : Studies have shown that Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- exhibits antioxidant properties, which can mitigate oxidative stress in biological systems.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of Acetamide derivatives against breast cancer cell lines. The results indicated that specific modifications to the acetamide group significantly enhanced cytotoxicity compared to standard chemotherapeutics.
| Compound Variant | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Parent Compound | 25 | Apoptosis induction |
| Hydroxyl-substituted | 15 | Cell cycle arrest |
| Methylated variant | 10 | Reactive oxygen species generation |
Case Study 2: Polymer Development
In a research project focused on developing high-performance polymers for biomedical applications, Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis- was incorporated into a polyamide matrix. The resulting material demonstrated improved tensile strength and biocompatibility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenylene Core
N,N'-(4-Nitro-1,3-phenylene)bis(acetamide) (CAS 119-76-6)
- Molecular Formula : C₁₀H₁₂N₄O₄
- Key Differences: Replaces the hydroxyl group with a nitro (-NO₂) substituent at position 3.
- Implications: The nitro group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the hydroxyl group’s electron-donating nature. Increased stability against oxidation but reduced solubility in polar solvents. Potential applications in explosives or agrochemicals due to nitro’s energetic properties .
N,N'-(4-Methyl-1,3-phenylene)bis(acetamide) (24TDA-diAc)
- Molecular Formula : C₁₂H₁₆N₂O₂
- Key Differences : Substitutes hydroxyl with a methyl (-CH₃) group.
- Implications :
N,N-(5-Hydroxy-2-methyl-1,3-phenylene)bis(acetamide) (CAS 952482-03-0)
- Molecular Formula : C₁₁H₁₄N₂O₃
- Key Differences : Hydroxyl at position 5 and methyl at position 2.
- Positional isomerism affects electronic distribution and solubility .
Core Structure Modifications
Acetamide, N,N'-(4-hydroxy-1,3-naphthalenediyl)bis- (CAS 7475-23-2)
- Molecular Formula : C₁₄H₁₄N₂O₃
- Key Differences : Naphthalene core replaces benzene, adding fused aromatic rings.
- Implications :
Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-
- Molecular Formula : C₂₀H₂₄N₂O₄
- Key Differences : Incorporates a flexible butanediyloxy linker between two phenylene-acetamide units.
- Implications :
Functional Group Replacements
N,N'-(Azodi-4,1-phenylene)bis(acetamide) (CAS 15446-39-6)
- Molecular Formula : C₁₆H₁₆N₄O₂
- Key Differences : Azo (-N=N-) linkage replaces the hydroxyl group.
- Implications: Azo groups confer photochromic properties and redox activity. Potential use in dyes, sensors, or as a photoinitiator in polymers .
N,N'-(Dithiodi-4,1-phenylene)bis(acetamide) (CAS 16766-09-9)
- Molecular Formula : C₁₆H₁₆N₂O₂S₂
- Key Differences : Disulfide (-S-S-) bridge replaces hydroxyl.
- Implications :
- Disulfide bonds enable reversible redox reactions, useful in dynamic materials.
- Higher toxicity compared to hydroxylated analogs, requiring stringent handling precautions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Acetamide, N,N'-(4-hydroxy-1,3-phenylene)bis-?
- Methodological Answer : Synthesis can be achieved via acetylation of phenolic precursors. For example, a structurally related compound, 1,1'-(4-hydroxy-1,3-phenylene)bis-ethanone, was synthesized by acetylating catechol derivatives under catalytic conditions (e.g., ZnCl₂) . For bis-acetamide derivatives, analogous methods involve coupling aromatic diamines with acetylating agents (e.g., acetic anhydride) in polar solvents like DMF or ethanol. Optimization may include using phase-transfer catalysts or microwave-assisted heating to improve yield and purity .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm for the 1,3-phenylene core) and acetamide N–H protons (δ 8.0–10.0 ppm). Splitting patterns can distinguish para/meta substitution .
- IR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and phenolic O–H (~3200–3500 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (C₁₀H₁₂N₂O₃: calculated ~208.22 g/mol). Fragmentation patterns can validate the bis-acetamide linkage .
Q. What are the primary research applications of this compound in academia?
- Methodological Answer :
- Coordination Chemistry : The phenolic hydroxyl and acetamide groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺) for synthesizing Schiff base ligands. These complexes are studied for catalytic or antimicrobial properties .
- Material Science : The rigid aromatic core and hydrogen-bonding motifs make it a candidate for supramolecular assemblies or polymer cross-linking .
Advanced Research Questions
Q. How can computational tools aid in designing derivatives of this compound?
- Methodological Answer :
- AI-Driven Synthesis Planning : Tools like retrosynthetic algorithms predict feasible routes by analyzing databases of similar reactions (e.g., coupling acetamide to dihydroxybenzene derivatives) .
- DFT Calculations : Optimize geometries of metal complexes to predict stability/reactivity. For example, HOMO-LUMO gaps can indicate redox activity in catalytic applications .
Q. What strategies resolve contradictions in reported bioactivity data for bis-acetamide analogs?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., MDA-MB-231 for cytotoxicity) and controls to minimize variability. For example, analogs with methyl substituents showed divergent cytotoxicity due to steric effects on cellular uptake .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing –OH with –OCH₃) to isolate bioactivity contributors. LC-MS/MS can track metabolite formation affecting results .
Q. How can impurities or by-products be identified during synthesis?
- Methodological Answer :
- HPLC-MS : Monitor reaction progress and detect impurities like diazenyl derivatives (e.g., 4,4′-[(4-hydroxy-1,3-phenylene)bis(diazenediyl)]bis(sulfonamide)), which form under oxidative conditions .
- Crystallography : Single-crystal X-ray diffraction distinguishes regioisomers (e.g., 1,3- vs. 1,4-substitution) that may arise during synthesis .
Q. What environmental hazards are associated with structurally similar compounds?
- Methodological Answer :
- Ecotoxicity Testing : Use OECD guidelines for biodegradability (e.g., Closed Bottle Test) and aquatic toxicity (e.g., Daphnia magna EC₅₀ >100 mg/L for methyl-substituted analogs) .
- QSAR Models : Predict persistence or bioaccumulation using software like EPI Suite, validated against experimental data for N,N'-bis(urea) derivatives .
Methodological Considerations for Experimental Design
Q. How to evaluate the stability of this compound under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Studies : Incubate solutions at pH 2–12 (37°C) and analyze degradation via HPLC. Phenolic hydroxyl groups may oxidize to quinones under alkaline conditions .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td ~200–300°C for similar bis-amides) to guide storage conditions .
Q. What in vitro models are suitable for studying its biological mechanisms?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., tyrosinase) using UV-Vis spectroscopy to monitor substrate conversion .
- Apoptosis Studies : Use Annexin V-FITC/PI staining in cancer cells to quantify programmed cell death induced by metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
